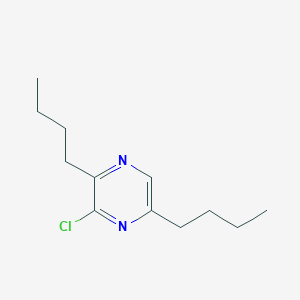
2,5-Dibutyl-3-chloropyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibutyl-3-chloropyrazine is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of butyl groups and a chlorine atom in the structure of this compound imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibutyl-3-chloropyrazine can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dibromo-3-methoxypyrazine with butyl lithium, followed by chlorination. This method ensures the selective introduction of butyl groups and a chlorine atom at the desired positions on the pyrazine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings due to their efficiency and scalability .
化学反応の分析
Types of Reactions
2,5-Dibutyl-3-chloropyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazine oxides or reduction to form pyrazine derivatives with different oxidation states.
Coupling Reactions: Transition metal-catalyzed coupling reactions, such as Suzuki and Heck reactions, can be used to introduce various functional groups onto the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include butyl lithium, palladium catalysts, and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while coupling reactions can introduce aryl or alkyl groups onto the pyrazine ring .
科学的研究の応用
2,5-Dibutyl-3-chloropyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
作用機序
The mechanism of action of 2,5-Dibutyl-3-chloropyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2,5-Dibutyl-3-chloropyrazine can be compared with other similar compounds, such as:
2,5-Dibromo-3-methoxypyrazine: Similar in structure but with bromine atoms instead of chlorine.
2,5-Dibutylpyrazine: Lacks the chlorine atom, resulting in different chemical properties.
3-Chloropyrazine: Lacks the butyl groups, leading to different physical and chemical characteristics
特性
CAS番号 |
88346-46-7 |
|---|---|
分子式 |
C12H19ClN2 |
分子量 |
226.74 g/mol |
IUPAC名 |
2,5-dibutyl-3-chloropyrazine |
InChI |
InChI=1S/C12H19ClN2/c1-3-5-7-10-9-14-11(8-6-4-2)12(13)15-10/h9H,3-8H2,1-2H3 |
InChIキー |
JAHOTFJUWBOJLS-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CN=C(C(=N1)Cl)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14381224.png)
![1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381227.png)
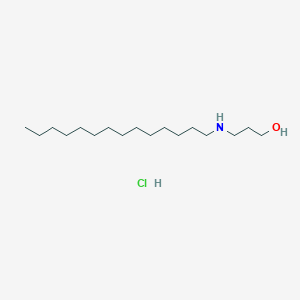
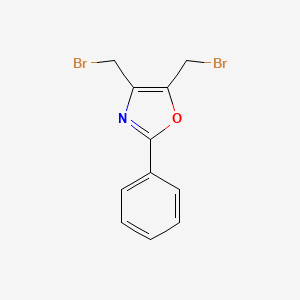
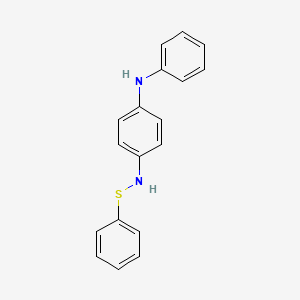
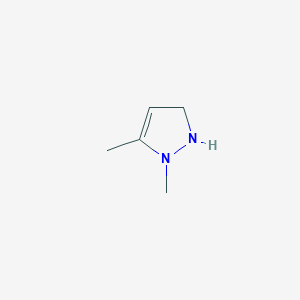

![1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14381265.png)
![2-[2-[2-(dipropylamino)-2-oxoethyl]sulfanyl-3-methylphenyl]sulfanyl-N,N-dipropylacetamide](/img/structure/B14381268.png)

![[(1-Methoxyoctyl)sulfanyl]benzene](/img/structure/B14381279.png)
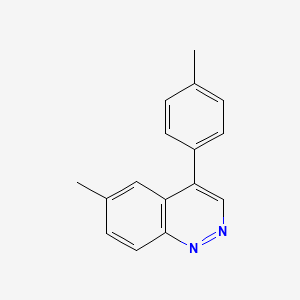
![9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14381299.png)

